Cas no 866954-86-1 (2-(2,4,5-Trifluoro-3-methoxybenzoyl)-3-ethoxyacrylic Acid Ethyl Ester)

2-(2,4,5-Trifluoro-3-methoxybenzoyl)-3-ethoxyacrylic Acid Ethyl Ester structure
866954-86-1 structure
Product Name:2-(2,4,5-Trifluoro-3-methoxybenzoyl)-3-ethoxyacrylic Acid Ethyl Ester
N.o CAS:866954-86-1
MF:C15H15F3O5
MW:332.271815538406
CID:4553176
Update Time:2025-10-28

2-(2,4,5-Trifluoro-3-methoxybenzoyl)-3-ethoxyacrylic Acid Ethyl Ester Propriedades químicas e físicas

Nomes e Identificadores

    • 2-(2,4,5-Trifluoro-3-methoxybenzoyl)-3-ethoxyacrylic Acid Ethyl Ester
    • Ethyl (Z)-3-ethoxy-2-(2,4,5-trifluoro-3-methoxybenzoyl)acrylate
    • Ethyl (2Z)-3-ethoxy-2-(2,4,5-trifluoro-3-methoxybenzoyl)acrylate
    • ethyl (Z)-3-ethoxy-2-(2,4,5-trifluoro-3-methoxybenzoyl)prop-2-enoate
    • Ethyl (αZ)-α-(ethoxymethylene)-2,4,5-trifluoro-3-methoxy-β-oxobenzenepropanoate (ACI)
    • Inchi: 1S/C15H15F3O5/c1-4-22-7-9(15(20)23-5-2)13(19)8-6-10(16)12(18)14(21-3)11(8)17/h6-7H,4-5H2,1-3H3/b9-7-
    • Chave InChI: ZIMIAPVHHUISPY-CLFYSBASSA-N
    • SMILES: C(C1C=C(F)C(F)=C(OC)C=1F)(=O)/C(=C/OCC)/C(=O)OCC

Propriedades Computadas

  • Contagem de dadores de ligações de hidrogénio: 0
  • Contagem de aceitadores de ligações de hidrogénio: 8
  • Contagem de Átomos Pesados: 23
  • Contagem de Ligações Rotativas: 8
  • Complexidade: 454
  • XLogP3: 2.9
  • Superfície polar topológica: 61.8

2-(2,4,5-Trifluoro-3-methoxybenzoyl)-3-ethoxyacrylic Acid Ethyl Ester Informações de segurança

2-(2,4,5-Trifluoro-3-methoxybenzoyl)-3-ethoxyacrylic Acid Ethyl Ester Preçomais >>

Categorias Relacionadas No. Product Name Cas No. Pureza Especificação Preço Tempo de actualização Inquérito
TRC
T790735-50mg
2-(2,4,5-Trifluoro-3-methoxybenzoyl)-3-ethoxyacrylic Acid Ethyl Ester
866954-86-1
50mg
$207.00 2023-05-17
TRC
T790735-500mg
2-(2,4,5-Trifluoro-3-methoxybenzoyl)-3-ethoxyacrylic Acid Ethyl Ester
866954-86-1
500mg
$ 1200.00 2023-09-05

2-(2,4,5-Trifluoro-3-methoxybenzoyl)-3-ethoxyacrylic Acid Ethyl Ester Método de produção

Método de produção 1

Condições de reacção
1.1 Reagents: Thionyl chloride Catalysts: Dimethylformamide ;  10 h, reflux
1.2 Reagents: Magnesium Solvents: Carbon tetrachloride ;  30 min, reflux; 2 h, reflux; reflux → -10 °C
1.3 Solvents: Toluene ;  20 min, -10 °C; 2 h, -10 °C
1.4 Catalysts: p-Toluenesulfonic acid Solvents: Toluene ;  2 h, reflux
2.1 Solvents: Acetic anhydride ;  8 h, reflux
Referência
Synthesis, antimycobacterial and antibacterial evaluation of l-[(1R, 2S)-2-fluorocyclopropyl]fluoroquinolone derivatives containing an oxime functional moiety
Liu, Hongmin; et al, European Journal of Medicinal Chemistry, 2014, 86, 628-638

Método de produção 2

Condições de reacção
1.1 Reagents: Thionyl chloride Catalysts: Dimethylformamide ;  10 h, reflux
2.1 Reagents: Carbon tetrachloride ,  Magnesium Solvents: Ethanol ;  30 min, reflux; 2 h, reflux; reflux → -10 °C
2.2 Solvents: Toluene ;  20 min, -10 °C; 2 h, -10 °C
2.3 Reagents: Hydrochloric acid Solvents: Water ;  pH 5
3.1 Reagents: p-Toluenesulfonic acid Solvents: Water ;  2 h, reflux
4.1 Solvents: Acetic anhydride ;  8 h, reflux
Referência
Synthesis, antimycobacterial and antibacterial evaluation of l-[(1R, 2S)-2-fluorocyclopropyl]fluoroquinolone derivatives containing an oxime functional moiety
Liu, Hongmin; et al, European Journal of Medicinal Chemistry, 2014, 86, 628-638

Método de produção 3

Condições de reacção
1.1 Solvents: Acetic anhydride ;  8 h, reflux
Referência
Synthesis, antimycobacterial and antibacterial evaluation of l-[(1R, 2S)-2-fluorocyclopropyl]fluoroquinolone derivatives containing an oxime functional moiety
Liu, Hongmin; et al, European Journal of Medicinal Chemistry, 2014, 86, 628-638

Método de produção 4

Condições de reacção
1.1 Reagents: p-Toluenesulfonic acid Solvents: Water ;  2 h, reflux
2.1 Solvents: Acetic anhydride ;  8 h, reflux
Referência
Synthesis, antimycobacterial and antibacterial evaluation of l-[(1R, 2S)-2-fluorocyclopropyl]fluoroquinolone derivatives containing an oxime functional moiety
Liu, Hongmin; et al, European Journal of Medicinal Chemistry, 2014, 86, 628-638

Método de produção 5

Condições de reacção
1.1 Reagents: Carbon tetrachloride ,  Magnesium Solvents: Ethanol ;  30 min, reflux; 2 h, reflux; reflux → -10 °C
1.2 Solvents: Toluene ;  20 min, -10 °C; 2 h, -10 °C
1.3 Reagents: Hydrochloric acid Solvents: Water ;  pH 5
2.1 Reagents: p-Toluenesulfonic acid Solvents: Water ;  2 h, reflux
3.1 Solvents: Acetic anhydride ;  8 h, reflux
Referência
Synthesis, antimycobacterial and antibacterial evaluation of l-[(1R, 2S)-2-fluorocyclopropyl]fluoroquinolone derivatives containing an oxime functional moiety
Liu, Hongmin; et al, European Journal of Medicinal Chemistry, 2014, 86, 628-638

2-(2,4,5-Trifluoro-3-methoxybenzoyl)-3-ethoxyacrylic Acid Ethyl Ester Raw materials

2-(2,4,5-Trifluoro-3-methoxybenzoyl)-3-ethoxyacrylic Acid Ethyl Ester Preparation Products

Fornecedores recomendados
Henan Dongyan Pharmaceutical Co., Ltd
Membro Ouro
Audited Supplier Fornecedor auditado
CN Fornecedor
A granel
Henan Dongyan Pharmaceutical Co., Ltd
Shaanxi pure crystal photoelectric technology co. LTD
Membro Ouro
Audited Supplier Fornecedor auditado
CN Fornecedor
Reagente
Shaanxi pure crystal photoelectric technology co. LTD
Suzhou Senfeida Chemical Co., Ltd
Membro Ouro
Audited Supplier Fornecedor auditado
CN Fornecedor
A granel
Suzhou Senfeida Chemical Co., Ltd
Shandong Feiyang Chemical Co., Ltd
Membro Ouro
Audited Supplier Fornecedor auditado
CN Fornecedor
A granel
Shandong Feiyang Chemical Co., Ltd
Shenzhen Jianxing Pharmaceutical Technology Co., Ltd.
Membro Ouro
Audited Supplier Fornecedor auditado
CN Fornecedor
Reagente
Shenzhen Jianxing Pharmaceutical Technology Co., Ltd.